molecular formula C12H16BrNO2 B495715 5-bromo-2-ethoxy-N-isopropylbenzamide CAS No. 882078-29-7

5-bromo-2-ethoxy-N-isopropylbenzamide

Cat. No.: B495715
CAS No.: 882078-29-7
M. Wt: 286.16g/mol
InChI Key: NQFVRYQMPTYLKU-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-N-isopropylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 5-position, an ethoxy group at the 2-position, and an isopropylamide moiety at the benzene ring’s carboxamide group. Its molecular formula is C₁₂H₁₆BrNO₂, with a molecular weight of 286.17 g/mol. The compound’s structure combines halogenated aromaticity with alkoxy and branched alkylamide functionalities, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-4-16-11-6-5-9(13)7-10(11)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFVRYQMPTYLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-isopropylbenzamide typically involves the bromination of 2-ethoxybenzamide followed by the introduction of the isopropyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The isopropyl group can be introduced using isopropylamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-N-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 5-bromo-2-ethoxy-N-isopropylbenzamide exhibit significant anticancer properties. For instance, derivatives based on the benzamide scaffold have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the benzamide structure can enhance anticancer efficacy and selectivity .

Neuroprotective Effects
Research has identified N-substituted benzamide derivatives as selective inhibitors of potassium channels, particularly Kv2.1. These compounds demonstrate neuroprotective effects in vivo, suggesting that this compound could be explored for therapeutic applications in neurodegenerative diseases .

Agricultural Applications

Insecticidal Properties
The compound's structural analogs have been investigated for their insecticidal activity. For example, 3,5-dihalogenated benzamides have been shown to possess high reactivity against pests such as beet armyworms. These compounds are being developed as environmentally friendly alternatives to conventional pesticides, with lower toxicity profiles and reduced resistance development in pest populations .

Synthesis and Structural Modifications

Synthesis Techniques
The synthesis of this compound typically involves several steps, including halogenation and amide formation. The use of various solvents and conditions can influence the yield and purity of the final product. For instance, reactions conducted in polar aprotic solvents like acetonitrile have yielded favorable results .

Structural Variations
Modifications to the benzamide core can lead to enhanced biological activity. For example, substituting different groups at the para or ortho positions can significantly alter the compound's pharmacological properties .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer Activity Evaluation of indolinone derivativesCompounds showed IC50 values indicating strong inhibitory effects on MCF-7 cells.
Neuroprotective Effects Kv2.1 inhibitionIdentified derivatives exhibited significant neuroprotective properties in vivo.
Insecticidal Activity Development of new insecticidesHighlighted the effectiveness of benzamide derivatives against agricultural pests with low toxicity to non-target species.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-isopropylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Halogenated Benzamides

Key structural analogs differ in halogen type, alkoxy substituents, and N-alkyl/aryl groups. These variations influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromo-2-ethoxy-N-isopropylbenzamide Br (5), OEt (2), N-iPr C₁₂H₁₆BrNO₂ 286.17 Ethoxy group; branched isopropylamide
5-Bromo-2-methoxy-N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]benzamide () Br (5), OMe (2), complex N-substituent C₂₀H₂₀BrN₂O₃ 415.29 Methoxy group; bulky isoindolylamide
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide () Br (5), F (2), N-(2-MeOPh) C₁₄H₁₁BrFNO₂ 324.14 Fluoro substituent; methoxyphenylamide
N-Isopropyl 3-bromobenzenesulfonamide () Br (3), SO₂NH-iPr C₉H₁₂BrNO₂S 278.17 Sulfonamide group; distinct halogen position

Impact of Substituents on Properties

This may influence aromatic electrophilic substitution reactivity . Bromine at the 3-position in sulfonamides () alters electronic distribution and binding interactions compared to para-substituted analogs.

Fluoro substitution () reduces steric hindrance but increases electronegativity, affecting hydrogen-bonding capacity.

N-Substituents :

  • The isopropyl group in the target compound introduces steric bulk, which may hinder binding to flat enzymatic pockets compared to smaller N-ethyl or aryl groups (e.g., ’s methoxyphenyl).
  • Bulky N-substituents, such as the isoindolyl group in , could reduce solubility but enhance target specificity .

Biological Activity

5-Bromo-2-ethoxy-N-isopropylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula: C₁₂H₁₆BrNO₂
  • Molecular Weight: 286.16 g/mol
  • IUPAC Name: 5-bromo-2-ethoxy-N-propan-2-ylbenzamide

The compound features a bromine atom, an ethoxy group, and an isopropyl moiety, which contribute to its unique chemical behavior and biological interactions.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction: The compound can modulate the activity of specific enzymes by binding to their active sites or allosteric sites, influencing metabolic pathways.
  • Receptor Binding: It may interact with various receptors, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. It has been tested against various pathogens using the disk diffusion method, yielding notable inhibition zones. For example:

PathogenInhibition Zone (mm)Reference Drug (e.g., Amphotericin B)
Staphylococcus aureus1824.8
Escherichia coli2023.5
Candida albicans1824.8

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as some fungal strains .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC₅₀ values indicating its potency:

Cell LineIC₅₀ Value (µg/mL)Reference Drug (Doxorubicin)
MCF-721.321.6
HCT-11619.221.6

These findings highlight its potential as a chemotherapeutic agent with selective toxicity towards cancer cells while sparing normal cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of benzamides, including this compound. The results indicated that this compound had superior activity against Candida albicans compared to other tested derivatives, suggesting its potential utility in treating fungal infections .
  • Cytotoxicity Assessment : Another investigation focused on the anticancer properties of this compound in multiple cancer cell lines. The results demonstrated a dose-dependent response with significant cytotoxic effects observed at lower concentrations compared to standard chemotherapeutics .

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